5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Solid-state chemistry Crystal engineering Solvate formation

Source the analytically validated 5-Bromo-2,4-dihydroxybenzoic acid monohydrate (CAS 160348-98-1) for specialized isotachophoresis separation of selenoamino acids. This 98% pure monohydrate offers a defined melting point of 209–210°C and a distinct solvate formation profile, accounting for 50% of all structurally characterized solvates in comparative β-resorcylic acid studies. Ensure experimental reproducibility with a compound specified for microchip-based analytical applications.

Molecular Formula C7H7BrO5
Molecular Weight 251.03 g/mol
CAS No. 160348-98-1
Cat. No. B066309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dihydroxybenzoic acid monohydrate
CAS160348-98-1
Molecular FormulaC7H7BrO5
Molecular Weight251.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)O)O)C(=O)O.O
InChIInChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2
InChIKeyMRIKDYLDHHINRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate (CAS 160348-98-1): Procurement-Grade Brominated β-Resorcylic Acid


5-Bromo-2,4-dihydroxybenzoic acid monohydrate (CAS 160348-98-1) is a brominated derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid) with the molecular formula C₇H₇BrO₅ and molecular weight 251.03 g/mol . The compound features a bromine atom at the 5-position of the aromatic ring, two hydroxyl groups at the 2- and 4-positions, and a carboxylic acid group, supplied commercially as the monohydrate crystalline powder with 98% purity and a melting point of 209–210 °C . Its primary documented application is as an electrolyte in microchip-based isotachophoresis for the separation of selenoamino acids .

5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: Why Unsubstituted or Alternative Halogenated β-Resorcylic Acids Cannot Be Interchanged


The 5-bromo substitution in 5-bromo-2,4-dihydroxybenzoic acid monohydrate confers distinct solid-state and functional properties relative to unsubstituted β-resorcylic acid (2,4-dihydroxybenzoic acid) and its 3,5-dibromo analog [1]. Comparative crystallographic analysis of 18 structurally characterized solvates across β-resorcylic acid, 5-bromo-β-resorcylic acid, and 3,5-dibromo-β-resorcylic acid demonstrated that the monobrominated compound accounts for half (9) of all observed solvates, indicating that the introduction of a single bromine atom substantially alters solvent inclusion propensity compared to both the unsubstituted and dibrominated forms [2]. In practical analytical applications, 5-bromo-2,4-dihydroxybenzoic acid is specifically validated as an electrolyte in isotachophoresis for selenoamino acid separations, a function that cannot be assumed for the unsubstituted 2,4-dihydroxybenzoic acid or alternative halogenated derivatives . Substitution without direct comparative validation risks altered separation resolution and unpredictable crystallization behavior.

5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: Quantitative Comparative Evidence for Scientific Selection


5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate vs. Unsubstituted and Dibromo Analogs: Quantified Solvate Formation Propensity

In a systematic crystallographic comparison of β-resorcylic acid, 5-bromo-β-resorcylic acid, and 3,5-dibromo-β-resorcylic acid, a total of 18 solvates were structurally characterized. The monobrominated compound (5-bromo-2,4-dihydroxybenzoic acid) accounted for 9 of these 18 solvates, representing 50% of all observed solvated crystal forms across the three compounds tested under equivalent screening conditions [1]. The study further identified that halogen bonding in the monobrominated derivative leads to loosening of molecular packing, which correlates with increased solvent inclusion relative to the unsubstituted and dibrominated analogs [2].

Solid-state chemistry Crystal engineering Solvate formation

5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: Validated Electrolyte for Selenoamino Acid Isotachophoresis

5-Bromo-2,4-dihydroxybenzoic acid monohydrate has been specifically employed and validated as an electrolyte for isotachophoresis (ITP) separation of selenoamino acids—including selenoethionine, selenocystine, and selenomethionine—on microchips . This application is documented in the product specification of the commercially available 98% purity compound . The electrolyte function in ITP requires specific buffering capacity and mobility characteristics that are not documented or validated for the unsubstituted 2,4-dihydroxybenzoic acid, the 5-chloro analog, or the 3,5-dibromo derivative.

Analytical chemistry Isotachophoresis Selenoamino acid separation

5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: High-Yield Synthesis via Bromination of 2,4-Dihydroxybenzoic Acid

The synthesis of 5-bromo-2,4-dihydroxybenzoic acid via direct bromination of 2,4-dihydroxybenzoic acid with bromine in appropriate solvent under controlled temperature conditions proceeds with approximately 75% yield . This yield represents the regioselective monobromination at the 5-position without requiring Lewis acid catalysis, attributable to the highly activated aromatic ring of 2,4-dihydroxybenzoic acid [1]. In comparison, synthesis of the 3,5-dibromo derivative requires more stringent control to avoid over-bromination, while the 5-chloro analog typically exhibits different reactivity and yields under comparable halogenation conditions.

Organic synthesis Bromination Synthetic intermediate

5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: Defined Solubility Profile in Methanol

The monohydrate form of 5-bromo-2,4-dihydroxybenzoic acid exhibits defined solubility in methanol of 25 mg/mL, yielding a clear, colorless to faintly yellow solution . This quantitative solubility specification distinguishes it from the anhydrous form (CAS 7355-22-8) and from other halogenated analogs such as the 5-chloro derivative, for which solubility data in methanol under identical conditions is not similarly documented or standardized across commercial suppliers . The monohydrate crystalline form also confers a defined melting point range of 209–210 °C, which differs from the anhydrous form.

Physicochemical characterization Solubility Formulation development

5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate: Primary Application Scenarios Supported by Quantitative Evidence


Microchip-Based Isotachophoresis Separation of Selenoamino Acids

This compound is specifically employed as an electrolyte in isotachophoresis (ITP) separations of selenoamino acids—selenoethionine, selenocystine, and selenomethionine—conducted on microchip platforms . The electrolyte function is validated in the commercial product documentation and represents a defined analytical application for which substitution with unsubstituted 2,4-dihydroxybenzoic acid or alternative halogenated analogs would lack documented performance validation [1].

Synthetic Intermediate in Brominated Aromatic Compound Preparation

With a demonstrated synthetic yield of approximately 75% from 2,4-dihydroxybenzoic acid via regioselective bromination , 5-bromo-2,4-dihydroxybenzoic acid monohydrate serves as a reliable intermediate for further functionalization. Its procurement as the monohydrate crystalline solid with 98% purity and defined solubility of 25 mg/mL in methanol [1] supports reproducible synthetic workflows in medicinal chemistry and materials science laboratories.

Solid-State and Polymorph Screening Studies

The quantifiably distinct solvate formation behavior of 5-bromo-2,4-dihydroxybenzoic acid—accounting for 50% (9 of 18) of all structurally characterized solvates across a comparative series including unsubstituted and dibrominated β-resorcylic acids —positions this compound as a valuable model system for studying halogen bonding effects on crystal packing and solvent inclusion. Research groups investigating solid-state landscapes and crystal engineering may select this compound specifically for its enhanced solvate diversity relative to analogs [1].

Standardized Laboratory Reagent with Defined Physicochemical Specifications

The monohydrate crystalline form provides defined and commercially standardized specifications: 98% purity, melting point 209–210 °C, and methanol solubility of 25 mg/mL . These quantified parameters enable precise experimental reproducibility across laboratories and batches, distinguishing this specific hydrate form from the anhydrous variant and from other halogenated β-resorcylic acid derivatives that lack comparably documented physicochemical standardization [1].

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